2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine
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Overview
Description
2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with hydrazinyl, methoxymethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine typically involves the reaction of 2-chloro-4-(methoxymethyl)-6-methylpyrimidine with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: Azo and azoxy derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral, antibacterial, and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The methoxymethyl and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinyl-4-methylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Hydrazinyl-4-phenyl-1,3-thiazole: Contains a thiazole ring and exhibits different biological activities.
2-Hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one: An imidazole derivative with distinct chemical properties.
Uniqueness
2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity. This compound’s specific substitution pattern allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Biological Activity
2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine is a pyrimidine derivative noted for its diverse biological activities. This compound has garnered attention in medicinal chemistry, particularly for its potential applications in treating various diseases, including infections and cancer. The unique structural features of this compound, including the hydrazinyl and methoxymethyl groups, contribute to its reactivity and biological interactions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Details |
---|---|
Molecular Weight | 168.21 g/mol |
Appearance | White to off-white crystalline solid |
Solubility | Soluble in organic solvents |
The biological activity of this compound is influenced by its ability to interact with various biological targets. The hydrazinyl group can form hydrogen bonds and coordinate with metal ions, enhancing its interaction with enzymes and receptors. The methoxymethyl group affects the compound's lipophilicity and membrane permeability, which are critical for its pharmacokinetic properties.
Antimicrobial Activity
Recent studies have demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.5 to 8 μg/mL against various bacterial strains, indicating promising antibacterial potential .
Antiviral Activity
Pyrimidine derivatives have also been explored for their antiviral properties. Compounds structurally related to this compound have shown effectiveness against influenza viruses, with some exhibiting low toxicity profiles in vivo:
- One study reported a compound with an IC50 of 0.126 μM against cancer cell lines, highlighting the potential for antiviral applications alongside anticancer properties .
Anticancer Potential
The anticancer activity of pyrimidine derivatives is a significant area of research. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines:
- For example, compounds derived from similar structures have been shown to inhibit the growth of MDA-MB-231 triple-negative breast cancer cells with an IC50 range of 0.87–12.91 μM, demonstrating selectivity over normal cells .
Case Studies
- Antibacterial Activity Study :
- Anticancer Efficacy :
Properties
IUPAC Name |
[4-(methoxymethyl)-6-methylpyrimidin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-5-3-6(4-12-2)10-7(9-5)11-8/h3H,4,8H2,1-2H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQGXEFCILUQOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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